molecular formula C12H8F3N3O4S B2596967 N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE CAS No. 315239-68-0

N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE

Cat. No.: B2596967
CAS No.: 315239-68-0
M. Wt: 347.27
InChI Key: IZPWFGQTYPBCNU-UHFFFAOYSA-N
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Description

N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE is a complex organic compound characterized by the presence of nitro, trifluoromethanesulfonyl, and pyridin-2-amine groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE typically involves multi-step organic reactionsThe final step involves the coupling of the nitro-substituted aromatic compound with pyridin-2-amine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethanesulfonyl group .

Scientific Research Applications

N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethanesulfonyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl-(2-Nitro-4-(trifluoromethanesulfonyl)phenyl)amine
  • N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
  • 1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine

Uniqueness

N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE is unique due to the combination of its nitro, trifluoromethanesulfonyl, and pyridin-2-amine groups. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O4S/c13-12(14,15)23(21,22)8-4-5-9(10(7-8)18(19)20)17-11-3-1-2-6-16-11/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPWFGQTYPBCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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